BXL0124
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BXL0124 is a gemini vitamin D analog which targets CD44-STAT3 signaling and inhibits breast cancer invasion.
Aplicaciones Científicas De Investigación
Inhibition of Breast Cancer Progression
BXL0124, a novel Gemini vitamin D analog, has shown potential in inhibiting breast cancer progression. Studies reveal that BXL0124 represses the expression of CD44, a stem cell marker, in breast cancer cells, suggesting its role in targeting cancer stem cells. This effect has been observed in vitro and in xenograft tumors, indicating a significant impact on mammary tumor growth without causing hypercalcemic toxicity (So et al., 2011). Additionally, BXL0124 has been found to inhibit the transition of ductal carcinoma in situ (DCIS) to invasive ductal carcinoma (IDC), which is crucial in the progression of breast tumors. This inhibition is associated with the maintenance of the myoepithelial cell layer and basement membrane, critical in preventing breast cancer progression (Wahler et al., 2014).
Role in Apoptosis Regulation
The Gemini vitamin D analog BXL0124 also plays a role in apoptosis, a process of programmed cell death critical in cancer treatment. Research has shown that it influences the expression of proteins like Bcl-2 and Bax, which are key regulators of apoptosis. The balance between these proteins is crucial for cell survival or death following an apoptotic stimulus. BXL0124's influence on these pathways offers potential therapeutic applications in treating conditions characterized by pathologic cell survival or unwanted cellular demise (Oltval et al., 1993; Zhou et al., 2016).
Inhibition of Notch Signaling in Breast Cancer
Another significant application of BXL0124 is its inhibitory effect on Notch signaling in breast cancer. Notch signaling is crucial in the regulation of tumor-initiating cells or cancer stem cells. BXL0124 has been shown to decrease the level of activated Notch1 receptor and its ligands, leading to repression of downstream targets like c-Myc. This suggests BXL0124's role in targeting tumor-initiating cells in basal-like breast cancer, providing a novel mechanism for cancer prevention (So et al., 2015).
Delaying the Transition of DCIS to Invasive Breast Carcinoma
BXL0124 has been found to delay the transition of ductal carcinoma in situ to invasive breast carcinoma. This transition is a critical event in breast tumor progression, and the maintenance of the myoepithelial layer in DCIS by BXL0124 plays a significant role in inhibiting this progression. This finding suggests a novel mechanism for the cancer preventive action of BXL0124 during the progression of breast lesions (Wahler et al., 2013).
Propiedades
Número CAS |
685141-23-5 |
---|---|
Nombre del producto |
BXL0124 |
Fórmula molecular |
C32H38D6F6O4 |
Peso molecular |
612.73 |
Nombre IUPAC |
(1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-7a-methyl-1-((R)-1,1,1-trifluoro-2,10-dihydroxy-10-(methyl-d3)-2-(trifluoromethyl)undec-3-yn-6-yl-11,11,11-d3)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol |
InChI |
InChI=1S/C32H44F6O4/c1-20-23(18-24(39)19-27(20)40)12-11-22-9-6-16-29(4)25(13-14-26(22)29)21(8-5-15-28(2,3)41)10-7-17-30(42,31(33,34)35)32(36,37)38/h11-12,21,24-27,39-42H,1,5-6,8-10,13-16,18-19H2,2-4H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,29-/m1/s1/i2D3,3D3 |
Clave InChI |
VSOWXEHVBCDXAY-CVRMBSQLSA-N |
SMILES |
C=C1[C@@H](O)C[C@H](O)C/C1=C/C=C2[C@H](CC[C@@H]3[C@H](CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)CC#CC(C(F)(F)F)(O)C(F)(F)F)[C@]3(C)CCC/2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BXL-0124; BXL 0124; BXL0124 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.